molecular formula C16H22BrNO5S B3049453 (S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate CAS No. 2070009-69-5

(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate

Cat. No. B3049453
CAS RN: 2070009-69-5
M. Wt: 420.3
InChI Key: AKXKTTULFLYCFH-ZDUSSCGKSA-N
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Description

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a sulfonyl group attached to a bromophenyl group, and a carboxylate group attached to a tert-butyl group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The exact structure would depend on the stereochemistry at the chiral center (the carbon atom attached to the tert-butyl group and the piperidine ring) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxylate groups could increase its solubility in polar solvents .

Scientific Research Applications

  • Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of Vandetanib, an anticancer drug, through a process involving acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015).

  • Synthesis of Piperidine Derivatives : The compound serves as a precursor for synthesizing various piperidine derivatives, which are valuable in medicinal chemistry. These derivatives have potential applications in drug development and organic synthesis (Moskalenko & Boev, 2014).

  • Role in Synthesis of Crizotinib : It is an important intermediate in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer. The synthesis process involves several steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Synthesis of Oxygen Heterocycles : This compound is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. Such compounds are significant in the development of new pharmaceuticals (Moskalenko & Boev, 2014).

  • Preparation of Tetrahydrofuran Ring : It's involved in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are used in various chemical transformations and pharmaceutical applications (Moskalenko & Boev, 2014).

  • Metabolic Pathways in Drug Development : The compound is involved in studies related to the metabolism of drugs, particularly understanding the metabolic pathways and identifying metabolites for drug development (Prakash, Wang, O’Connell, & Johnson, 2008).

  • Crystal Structure Analysis : The compound is also used in crystal structure analysis to understand the molecular configuration and packing, which is crucial in drug design and development (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Synthesis of Anticancer Agents : The compound serves as a starting material for the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored .

Future Directions

Future research could involve studying the reactivity of this compound under various conditions, investigating its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

tert-butyl (3S)-3-(4-bromophenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO5S/c1-16(2,3)22-15(19)18-10-4-5-13(11-18)23-24(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKTTULFLYCFH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118351
Record name 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate

CAS RN

2070009-69-5
Record name 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070009-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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